Cas no 102879-26-5 (Pyridine,2-methyl-3-(1-methylethenyl)-)

Pyridine,2-methyl-3-(1-methylethenyl)- 化学的及び物理的性質
名前と識別子
-
- Pyridine,2-methyl-3-(1-methylethenyl)-
- 2-Picoline,3-isopropenyl-(6CI)
- 102879-26-5
- EN300-737131
- SCHEMBL10240443
- 2-methyl-3-(prop-1-en-2-yl)pyridine
-
- インチ: InChI=1S/C9H11N/c1-7(2)9-5-4-6-10-8(9)3/h4-6H,1H2,2-3H3
- InChIKey: SVLPIUNJNGFRNZ-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CC=N1)C(=C)C
計算された属性
- せいみつぶんしりょう: 133.08923
- どういたいしつりょう: 133.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- PSA: 12.89
Pyridine,2-methyl-3-(1-methylethenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-737131-1.0g |
2-methyl-3-(prop-1-en-2-yl)pyridine |
102879-26-5 | 1g |
$0.0 | 2023-06-06 |
Pyridine,2-methyl-3-(1-methylethenyl)- 関連文献
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Pyridine,2-methyl-3-(1-methylethenyl)-に関する追加情報
Recent Advances in the Study of Pyridine,2-methyl-3-(1-methylethenyl)- (CAS: 102879-26-5) in Chemical Biology and Pharmaceutical Research
The compound Pyridine,2-methyl-3-(1-methylethenyl)-, with the CAS number 102879-26-5, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyridine core and methyl-isopropenyl substituents, exhibits unique chemical properties that make it a promising candidate for various applications, including drug development, agrochemicals, and material science. Recent studies have explored its synthesis, biological activity, and potential therapeutic uses, shedding light on its multifaceted role in modern chemistry and medicine.
One of the key areas of research focuses on the synthesis and structural modification of Pyridine,2-methyl-3-(1-methylethenyl)-. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated an efficient, scalable synthesis route for this compound, utilizing palladium-catalyzed cross-coupling reactions. The study highlighted the compound's stability under physiological conditions, making it a viable scaffold for further derivatization. Additionally, computational modeling has been employed to predict its interaction with biological targets, revealing potential binding affinities for enzymes involved in inflammatory pathways.
In the context of pharmaceutical applications, Pyridine,2-methyl-3-(1-methylethenyl)- has shown promising results as a precursor for novel anti-inflammatory agents. A recent preclinical study investigated its derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. The results indicated that certain derivatives exhibited selective COX-2 inhibition with minimal gastrointestinal side effects, a common limitation of current nonsteroidal anti-inflammatory drugs (NSAIDs). These findings suggest potential for developing safer anti-inflammatory therapies.
Beyond its pharmaceutical potential, this compound has also been explored in agrochemical research. A 2024 report in *Pest Management Science* detailed its use as a building block for synthesizing new-generation pesticides. The study demonstrated that derivatives of Pyridine,2-methyl-3-(1-methylethenyl)- exhibited potent insecticidal activity against resistant strains of crop pests, while maintaining low toxicity to non-target organisms. This dual efficacy positions it as a sustainable alternative to conventional pesticides.
Despite these advancements, challenges remain in the commercialization and large-scale production of Pyridine,2-methyl-3-(1-methylethenyl)-. Regulatory hurdles, cost-effective synthesis methods, and comprehensive toxicity profiling are critical areas requiring further investigation. However, the compound's versatility and demonstrated biological activity underscore its potential to drive innovation across multiple industries. Future research directions may include exploring its applications in material science, such as in the development of organic semiconductors or catalytic systems.
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